molecular formula C12H9BrN4O B10797313 5-Bromo-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-Bromo-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797313
M. Wt: 305.13 g/mol
InChI Key: VGDLFGAXLIVBDI-UHFFFAOYSA-N
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Description

OSM-S-596 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-596 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-596 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields of around 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

Industrial production methods for OSM-S-596 have not been extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial production, ensuring that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

OSM-S-596 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

OSM-S-596 has been extensively studied for its potential in treating malaria. Its activity against Plasmodium falciparum makes it a valuable candidate for antimalarial drug development. Additionally, the compound’s structure allows for modifications that can enhance its efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of OSM-S-596 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. The compound forms a covalent adduct with the enzyme, effectively blocking its activity .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Uniqueness

OSM-S-596 is unique due to its specific structural modifications that enhance its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is necessary for its activity, and variations in the amine group can significantly impact its efficacy .

Properties

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H9BrN4O/c1-18-9-4-2-8(3-5-9)12-16-15-11-7-14-6-10(13)17(11)12/h2-7H,1H3

InChI Key

VGDLFGAXLIVBDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)Br

Origin of Product

United States

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